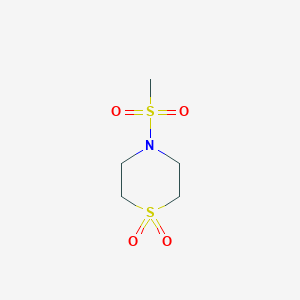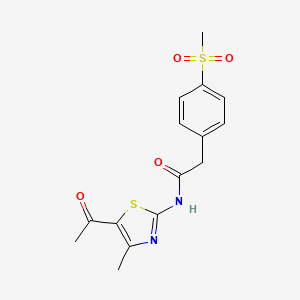![molecular formula C6H6BN3O2 B2616343 (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid CAS No. 1374263-88-3](/img/structure/B2616343.png)
(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid” is a chemical compound with the molecular formula C12H16BN3O2 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazo[4,5-b]pyridine core, which is a fused bicyclic heterocycle containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 245.09 . The compound is highly soluble in water and other polar solvents .Mecanismo De Acción
(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid inhibits the activity of BTK and ITK by binding to their ATP-binding sites, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to a decrease in the activation of immune cells and a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being treated. In general, the compound has been found to reduce the proliferation and activation of immune cells, leading to a decrease in inflammation and tissue damage. This effect has been observed in various animal models of autoimmune disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is its specificity for BTK and ITK, which allows for targeted inhibition of these kinases without affecting other signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for research on (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid. One area of interest is the development of more potent and selective inhibitors of BTK and ITK. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as viral infections and neurological disorders. Additionally, the development of new formulations and delivery methods may improve the solubility and pharmacokinetics of the compound.
Métodos De Síntesis
The synthesis of (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid involves several steps, including the preparation of the intermediate compounds and the coupling reaction between the boronic acid and the imidazopyridine. The general procedure involves the reaction of 2-chloropyridine with 1,2-diaminoethane to form the imidazopyridine intermediate, which is then coupled with the boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been found to inhibit the activity of BTK and ITK, which are involved in the signaling pathways that regulate immune cell function. Inhibition of these kinases has been shown to reduce the proliferation and activation of immune cells, leading to a decrease in inflammation and tissue damage.
Safety and Hazards
Propiedades
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3,11-12H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQDXGXSCOWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N=CN2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

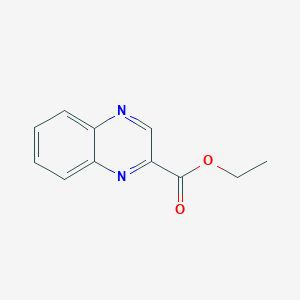
![1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2616265.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2616268.png)
![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2616269.png)
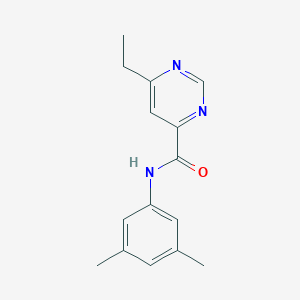
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2616273.png)
![2-(Benzo[D]oxazol-2-YL)acetic acid lithium salt](/img/structure/B2616274.png)
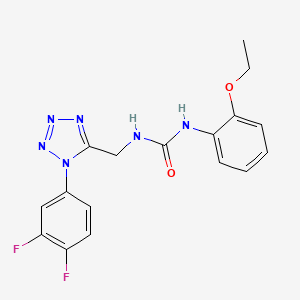
amino}-N-[2-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2616277.png)
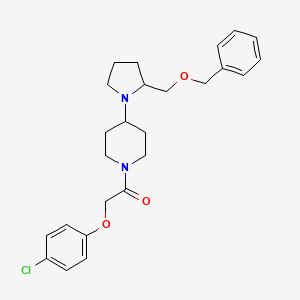
![ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2616279.png)
